5'-GTP Sodium Salt; Sodium GTP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

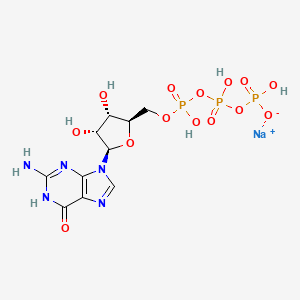

5’-Guanosine triphosphate sodium salt hydrate (5’-GTP Sodium Salt; Sodium GTP) is a nucleotide critical for cellular signaling, energy transfer, and enzymatic reactions. Structurally, it consists of a guanine base linked to a ribose sugar and three phosphate groups, with sodium ions neutralizing the negative charges of the phosphate backbone . The compound is highly soluble in water and is typically supplied as a pH-adjusted solution (7.3–7.5) for biochemical applications . Its roles include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium GTP is typically prepared by the enzymatic phosphorylation of guanosine 5’-monophosphate (GMP). This process involves the addition of phosphate groups to GMP, facilitated by specific enzymes . The compound is then purified using ion exchange chromatography to ensure high purity and quality .

Industrial Production Methods: In industrial settings, the production of Sodium GTP follows similar enzymatic processes but on a larger scale. The enzymatic phosphorylation is optimized for higher yields, and advanced purification techniques are employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Sodium GTP undergoes various chemical reactions, including hydrolysis, phosphorylation, and interactions with proteins. It is involved in the hydrolysis reaction where it is converted to guanosine diphosphate (GDP) and inorganic phosphate .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by GTPases, resulting in the formation of GDP and inorganic phosphate.

Phosphorylation: Involves kinases that add phosphate groups to the molecule.

Protein Interactions: Sodium GTP binds to G-proteins, influencing their activity and function.

Major Products Formed:

GDP (Guanosine Diphosphate): Formed during hydrolysis.

GTP-bound Proteins: Formed during interactions with G-proteins.

Scientific Research Applications

Signal Transduction

Role in G-Protein Activation

Sodium GTP is a vital activator of G-proteins, which are integral to signal transduction pathways. These proteins mediate various cellular responses, including proliferation, differentiation, and activation of kinase cascades. The activation of G-proteins by Sodium GTP is essential for the transmission of signals from cell surface receptors to intracellular targets, influencing numerous physiological processes such as hormone signaling and sensory perception .

Molecular Biology Research

Nucleotide Triphosphate in Nucleic Acid Synthesis

Sodium GTP serves as an energy-rich precursor in the enzymatic synthesis of RNA and DNA. Its role as a substrate in the synthesis of guanylate (GMP) highlights its importance in nucleic acid metabolism. Researchers utilize Sodium GTP in various assays to study RNA polymerase activity and the mechanisms of transcription regulation .

Structural Biology

Formation of G-Quadruplex Structures

Sodium GTP has been shown to facilitate the formation of G-quadruplex structures, which are significant in genomic stability and regulation of gene expression. Studies indicate that the presence of Sodium ions influences the self-assembly properties of guanosine triphosphate, affecting the nucleation and elongation processes of these structures . This characteristic is leveraged in research focusing on telomerase activity and cancer biology.

Biochemical Assays

Enzyme Activity Regulation

In biochemical assays, Sodium GTP is frequently used to modulate enzyme activities, particularly those involving guanylate cyclase and other enzymes that rely on nucleotide binding for activity. Its ability to act as a phosphate donor makes it valuable for studying metabolic pathways and enzyme kinetics .

Therapeutic Research

Potential Drug Development

Research into the therapeutic applications of Sodium GTP includes its potential role in treating diseases linked to dysfunctional signaling pathways. For instance, studies have explored its use in developing drugs targeting specific G-protein coupled receptors (GPCRs), which are implicated in various conditions ranging from cardiovascular diseases to cancer .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Role of Guanosine 5'-Triphosphate in Cell Signaling" | Signal Transduction | Demonstrated how Sodium GTP activates specific G-proteins involved in cell growth regulation. |

| "Impact of Sodium Ions on Guanine Quadruplex Stability" | Structural Biology | Showed that Sodium GTP enhances the stability and formation of G-quadruplex structures under physiological conditions. |

| "Sodium GTP as a Modulator of Enzyme Activity" | Biochemistry | Identified how varying concentrations of Sodium GTP affect the activity levels of guanylate cyclase enzymes, influencing nitric oxide signaling pathways. |

Mechanism of Action

Sodium GTP functions as a carrier of phosphates and pyrophosphates, channeling chemical energy into specific biosynthetic pathways . It activates signal transducing G-proteins, which are involved in various cellular processes, including proliferation, differentiation, and activation of intracellular kinase cascades . The hydrolysis of Sodium GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis .

Comparison with Similar Compounds

The following sections compare 5’-GTP Sodium Salt with other nucleotides (ATP, CTP, UTP) and GTP analogs (β,γ-Methylene-GTP, GTPγS), emphasizing structural, functional, and application-based differences.

Comparison with Nucleotides (ATP, CTP, UTP)

| Parameter | 5’-GTP Sodium Salt | ATP | CTP | UTP |

|---|---|---|---|---|

| Base | Guanine | Adenine | Cytosine | Uracil |

| Primary Role | G-protein signaling, RNA synthesis | Energy transfer (ATP → ADP), coenzyme | Phospholipid synthesis, RNA incorporation | Glycogen synthesis, RNA incorporation |

| Key Enzymes | GTPases, GTP-binding proteins | ATPases, kinases | CTP synthetase, RNA polymerase | UTP-glucose pyrophosphorylase |

| Cellular Localization | Cytosol, mitochondria | Ubiquitous | Nucleus, cytosol | Cytosol, endoplasmic reticulum |

| Applications | Signal transduction assays, structural biology | Energy metabolism studies, luciferase assays | Lipid metabolism research, nucleic acid synthesis | Glycogen metabolism studies, nucleotide labeling |

Key Differences :

- Functional Specificity : GTP is uniquely involved in G-protein signaling, while ATP is central to energy transfer. Structural variations (e.g., guanine vs. adenine) dictate binding specificity to enzymes like GTPases versus ATPases .

Comparison with GTP Analogs

Key Differences :

- Hydrolysis Resistance: β,γ-Methylene-GTP and GTPγS are non-hydrolyzable, enabling prolonged protein activation or structural stabilization, unlike natural GTP .

- Binding Assays : GTPγS’s thiophosphate group enhances radiolabeling efficiency, making it ideal for quantifying G-protein-coupled receptor activity .

Sodium Ion Dependency

Sodium ions modulate GTP interactions in receptor assays. For example:

- Dopamine Receptor Binding : Substitution of Na⁺ with NMDG⁺ reduces [³⁵S]GTPγS binding efficacy by 52%, highlighting sodium’s role in stabilizing receptor-G-protein interactions .

- GTPase Activity : Sodium-free conditions disrupt GTP hydrolysis in Ras proteins, emphasizing ionic environmental impacts on GTP-dependent signaling .

Research Findings and Data Tables

Table 1: Sodium Ion Effects on GTPγS Binding in Dopamine Receptor Assays

| Condition | Stimulation Over Basal (%) | Net Increase (fmol/mg protein) |

|---|---|---|

| With Na⁺ | 91.7 ± 4.4 | 100 (control) |

| With NMDG⁺ (Na⁺-free) | 35.5 ± 2.3 | 52.2 ± 2.4 |

Table 2: Stability of GTP Analogs in Enzymatic Assays

| Compound | Half-life (GTPase Activity) | Application |

|---|---|---|

| 5’-GTP Sodium Salt | <1 minute | Transient signaling |

| β,γ-Methylene-GTP | >24 hours | Cryo-EM structural studies |

| GTPγS | >12 hours | Radioligand binding assays |

Biological Activity

5'-GTP Sodium Salt, also known as Guanosine 5'-triphosphate trisodium salt, is a nucleotide that plays a crucial role in various biological processes. It serves as a substrate for RNA synthesis, acts as an energy source, and functions as an activator of G-proteins involved in signal transduction pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Signal Transduction Activation :

- Energy Source :

- Formation of G-Quadruplexes :

Table 1: Summary of Biological Activities and Effects

Detailed Research Findings

-

G-Protein Activation :

Research indicates that 5'-GTP is essential for the activation of various G-proteins which mediate intracellular signaling cascades. In particular, it has been shown to activate both heterotrimeric and small GTPases, affecting processes such as cell growth and differentiation . -

Role in Nucleotide Synthesis :

As a nucleotide triphosphate, 5'-GTP is critical for the synthesis of RNA during transcription and plays a role in DNA replication by providing necessary guanosine units . This function underscores its importance in cellular proliferation and genetic integrity. -

Self-Assembly Properties :

Studies utilizing Small Angle X-ray Scattering (SAXS) have demonstrated that 5'-GTP can self-assemble into G-quadruplexes under specific ionic conditions. The presence of sodium ions promotes the formation of these structures but to a lesser extent than potassium ions, indicating a nuanced role for different cations in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for 5'-GTP Sodium Salt to ensure stability in enzymatic assays?

To maintain stability, store lyophilized 5'-GTP Sodium Salt at -20°C for daily/weekly use and -70°C for long-term storage (≥1–2 months). Avoid freeze-thaw cycles, as repeated temperature fluctuations degrade nucleotide integrity . For aqueous solutions, aliquot into single-use volumes to minimize repeated thawing. Pre-chill buffers to 4°C before reconstitution to reduce hydrolysis .

Q. How does 5'-GTP Sodium Salt function in G-protein signaling studies?

GTP activates Gα subunits by binding to their nucleotide-binding pockets, triggering conformational changes that dissociate Gα from Gβγ subunits. To study this:

- Use GTPγS (a non-hydrolyzable analog) to stabilize active Gα states in time-resolved assays .

- Monitor GTPase activity via malachite green assays to quantify inorganic phosphate release .

- Pair with FRET-based biosensors to visualize real-time GTP-Gα interactions in live cells .

Q. What standard protocols validate GTP purity and concentration in experimental solutions?

- HPLC : Use ion-pair chromatography with UV detection at 253 nm (λmax for GTP) and compare peak areas against certified standards .

- Absorbance Ratios : Measure A250/A260 (expected ratio: 1.15 ± 0.03) to detect contaminants like GDP or GMP .

- Enzymatic Assays : Test functionality in GTP-dependent systems (e.g., RNA polymerase activity) as a bioactivity check .

Advanced Research Questions

Q. How can structural insights into GTP-enzyme interactions (e.g., HsThg1) guide experimental design?

- X-ray Crystallography : Co-crystallize HsThg1 with GTP analogs and mitochondrial tRNA<sup>His</sup> to resolve binding motifs. Use 4.0 Å resolution datasets (PDB ID: 7CV1) for molecular replacement .

- Mutagenesis : Target residues in the HsThg1 catalytic pocket (e.g., conserved His/Lys residues) to probe GTP binding/recognition .

- Molecular Dynamics Simulations : Model GTP’s triphosphate group interactions with Mg<sup>2+</sup> cofactors to predict hydrolysis rates .

Q. What methodologies resolve discrepancies in GTP-dependent enzyme kinetics across studies?

- Template-Specific Optimization : For tRNA guanylyltransferases like HsThg1, vary tRNA substrates (e.g., 3′RF-A vs. 3′RF-C) to account for template-dependent kobs differences (0.044–0.050 min<sup>-1</sup>) .

- Nucleotide Competition Assays : Test GTP analogs (e.g., 8-Br-GTP, Ki = 31.8 μM) to identify off-target inhibition in FtsZ polymerization assays .

- Buffer System Calibration : Adjust Mg<sup>2+</sup> concentrations (1–10 mM) to modulate GTP hydrolysis rates in ATP synthase inhibition studies .

Q. How can GTP analogs enhance RNA labeling and nucleic acid modification studies?

- 5′-End Labeling : Use biotinylated GTP with HsThg1 to tag tRNA<sup>His</sup> for pull-down assays. Optimize reaction conditions (1 mM GTP, 60 min incubation) for maximal labeling efficiency .

- Competitive Inhibition : Substitute GTP with β,γ-methylene-GTP (a non-hydrolyzable analog) to block G-protein signaling without downstream activation .

Q. What strategies mitigate batch-to-batch variability in GTP-dependent assays?

- Peptide Content Analysis : Quantify GTP purity (>98% via HPLC) and salt/water content to standardize concentrations .

- Activity Normalization : Pre-test each batch in a control assay (e.g., SAMHD1 dNTPase activation) and adjust concentrations based on EC50 values .

- Lyophilization Consistency : Request certificates of analysis (CoA) detailing residual solvents (e.g., TFA <1%) to ensure solubility reproducibility .

Q. How does GTP regulate mitochondrial vs. cytoplasmic tRNA maturation?

- Mitochondrial tRNA<sup>His</sup> : HsThg1 incorporates 3 GTP molecules (G<sup>-1</sup>, G<sup>-2</sup>, G<sup>-3</sup>) opposite cytidine (C73) in 3′RF-C templates, enabling 3′–5′ polymerization .

- Cytoplasmic tRNA<sup>His</sup> : Single GTP addition occurs opposite adenine (A73) in 3′RF-A templates, terminated by rapid 5′-triphosphate hydrolysis post-mismatch .

Q. What advanced techniques quantify GTP’s role in cell-free protein synthesis?

- Real-Time Monitoring : Couple GTP consumption with NADH-linked assays (e.g., pyruvate kinase/lactate dehydrogenase systems) to track energy expenditure .

- Nucleotide Depletion : Use oligomycin A to inhibit ATP synthase, forcing reliance on GTP for translation in SW480 cancer cell models .

Q. How to troubleshoot unexpected GTP hydrolysis in enzymatic assays?

- Metal Chelation : Add EDTA (1–5 mM) to sequester contaminating divalent cations that accelerate non-enzymatic hydrolysis.

- Enzyme Purity : Verify recombinant enzyme preparations (e.g., SAMHD1) via SDS-PAGE and activity assays to exclude phosphatase contaminants .

- Temperature Control : Perform reactions on ice or at 4°C to slow hydrolysis during setup .

Properties

Molecular Formula |

C10H15N5NaO14P3 |

|---|---|

Molecular Weight |

545.16 g/mol |

IUPAC Name |

sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |

InChI Key |

XZLBHDBHXGWQOB-GWTDSMLYSA-M |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.